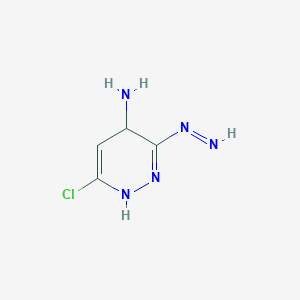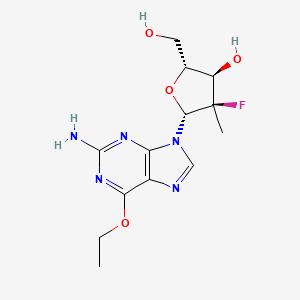
Azanide;palladium(2+);sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;palladium(2+);sulfate is a complex compound that combines azanide, palladium in the +2 oxidation state, and sulfate Palladium compounds are known for their catalytic properties, especially in organic synthesis and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanide;palladium(2+);sulfate can be synthesized through several methods. One common approach involves the reaction of palladium metal with a mixture of nitric acid and sulfuric acid. This reaction produces palladium(II) sulfate, which can then be combined with azanide to form the desired compound .
Another method involves the reaction of palladium(II) sulfide with oxygen in dimethylformamide. This process also yields palladium(II) sulfate, which can be further reacted with azanide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Azanide;palladium(2+);sulfate undergoes various types of chemical reactions, including:
Oxidation: Palladium(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Palladium(2+) can be reduced to palladium(0), which is a common catalyst in organic reactions.
Substitution: The azanide and sulfate ligands can be substituted with other ligands, leading to the formation of different palladium complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and oxygen.
Reducing agents: Such as sodium borohydride and hydrazine.
Ligands: Such as phosphines and amines for substitution reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) nanoparticles .
Scientific Research Applications
Azanide;palladium(2+);sulfate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of azanide;palladium(2+);sulfate involves the interaction of palladium(2+) with various molecular targets. In catalytic reactions, palladium(2+) undergoes oxidative addition, transmetallation, and reductive elimination steps, facilitating the formation of new chemical bonds . The azanide and sulfate ligands can influence the reactivity and selectivity of these catalytic processes.
Comparison with Similar Compounds
Azanide;palladium(2+);sulfate can be compared with other palladium compounds, such as:
Palladium(II) acetate: Commonly used as a catalyst in organic synthesis.
Palladium(II) chloride: A starting material for the synthesis of various palladium complexes.
Bis(triphenylphosphine)palladium chloride: A coordination compound used in cross-coupling reactions.
The uniqueness of this compound lies in its combination of azanide and sulfate ligands, which can modulate the reactivity and selectivity of palladium(2+) in catalytic processes .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of azanide, palladium(2+), and sulfate provides distinct chemical properties that can be leveraged in catalysis, medicine, and materials science. Further research and development can unlock new applications and enhance our understanding of this intriguing compound.
Properties
Molecular Formula |
H8N4O4PdS-4 |
|---|---|
Molecular Weight |
266.58 g/mol |
IUPAC Name |
azanide;palladium(2+);sulfate |
InChI |
InChI=1S/4H2N.H2O4S.Pd/c;;;;1-5(2,3)4;/h4*1H2;(H2,1,2,3,4);/q4*-1;;+2/p-2 |
InChI Key |
LJZUZKVTPNLCTI-UHFFFAOYSA-L |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[O-]S(=O)(=O)[O-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate](/img/structure/B15133369.png)








![2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B15133461.png)




